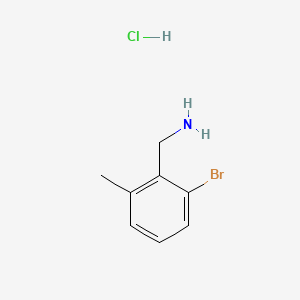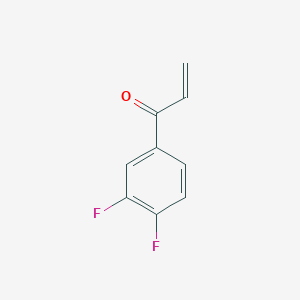
1-(3,4-Difluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)prop-2-en-1-one is a fluorinated chalcone, a type of organic compound characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely used in organic synthesis as precursors for various heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-difluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Difluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tubulin polymerization, leading to antimitotic effects and compromising tumor formation.
Pathways Involved: It can inhibit the production of nitric oxide through a calcium-dependent metabolism, acting as an anti-inflammatory and antiarthritic agent.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)prop-2-en-1-one is unique compared to other similar compounds due to its specific fluorination pattern and biological activities. Similar compounds include:
- 1-(2,6-Difluorophenyl)prop-2-en-1-one
- 1-(4-Fluorophenyl)prop-2-en-1-one
- 1-(3,5-Difluorophenyl)prop-2-en-1-one .
These compounds share similar structural features but differ in their fluorination patterns and specific biological activities.
Eigenschaften
Molekularformel |
C9H6F2O |
|---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2 |
InChI-Schlüssel |
UXKQCXXIYTUOIK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


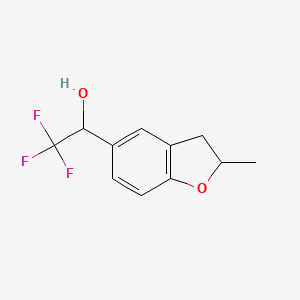
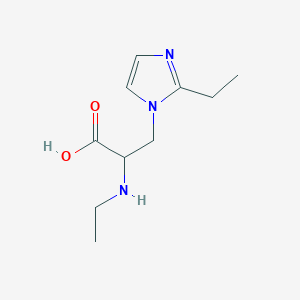
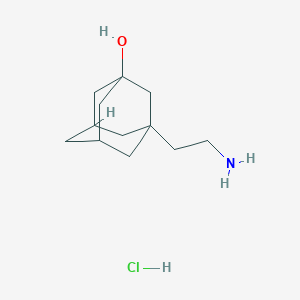

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
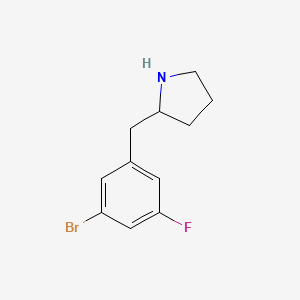
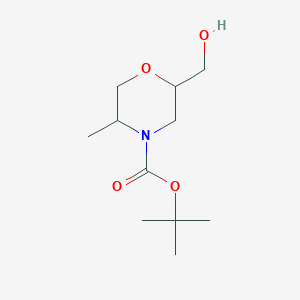
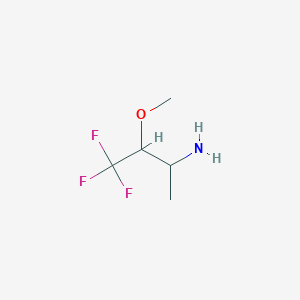
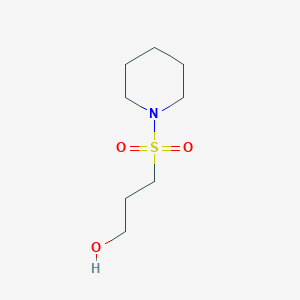
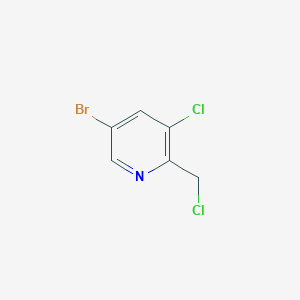
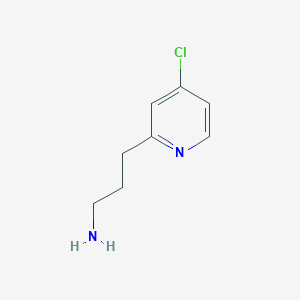
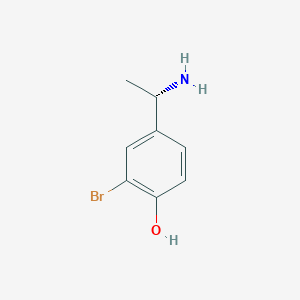
![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
